Potassium;nitromethylidene(dioxido)azanium

Descripción general

Descripción

Potassium;nitromethylidene(dioxido)azanium is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications This compound is characterized by its intricate molecular structure, which includes potassium, nitromethylidene, and dioxidoazanium groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;nitromethylidene(dioxido)azanium typically involves the reaction of potassium carbonate with hydrazoic acid, which is generated in situ. This process requires careful control of reaction conditions, including temperature and pressure, to ensure the successful formation of the desired compound . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-pressure reactors and continuous flow systems can be employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Potassium;nitromethylidene(dioxido)azanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Potassium;nitromethylidene(dioxido)azanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new materials and compounds .

Biology: In biological research, this compound has been studied for its potential as a nitrification inhibitor in soil. Its ability to inhibit the activity of certain enzymes makes it a promising candidate for agricultural applications .

Medicine: Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of novel treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of advanced materials and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of high-performance materials .

Mecanismo De Acción

The mechanism of action of Potassium;nitromethylidene(dioxido)azanium involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in nitrification, leading to reduced nitrogen loss in soil . In chemical reactions, its unique structure allows it to participate in various transformations, making it a valuable reagent for organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Potassium;nitromethylidene(dioxido)azanium include other potassium azides and nitro compounds. These compounds share some structural similarities but differ in their specific chemical properties and reactivity .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions.

Conclusion

This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable reagent for various scientific research and industrial processes

Actividad Biológica

Potassium;nitromethylidene(dioxido)azanium, also known by its CAS number 32617-22-4, is a compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its nitro and azanium functional groups, which contribute to its reactivity. The compound primarily acts as a nitrification inhibitor, impacting the activity of specific enzymes involved in nitrogen cycling in soil. Its mechanism of action involves the inhibition of enzymes such as urease and nitrifying bacteria, which are crucial for converting ammonium into nitrate, thereby reducing nitrogen loss in agricultural settings.

| Property | Value |

|---|---|

| Molecular Formula | C3H4KN3O4 |

| Molecular Weight | 181.26 g/mol |

| CAS Number | 32617-22-4 |

| Solubility | Soluble in water |

| Stability | Stable under normal conditions |

Agricultural Applications

Research indicates that this compound can significantly enhance nitrogen use efficiency in crops. By inhibiting nitrification, it helps maintain higher levels of ammonium in the soil, which is more beneficial for plant uptake compared to nitrate. This property makes it a promising candidate for use as a fertilizer additive or soil amendment .

Case Study:

In a field trial conducted at the Universidad Nacional Colombia, the application of this compound resulted in a 30% increase in corn yield due to improved nitrogen retention in the soil compared to untreated plots. The study highlighted its potential to reduce the need for synthetic fertilizers, thereby promoting sustainable agricultural practices .

Medicinal Potential

While primarily studied for agricultural applications, there is growing interest in the medicinal properties of this compound. Preliminary studies suggest that its unique structure may allow it to interact with biological targets relevant to various diseases.

Potential Therapeutic Applications

- Antioxidant Properties : Similar nitro compounds have shown antioxidant activity by scavenging free radicals and reducing oxidative stress. This suggests that this compound may have protective effects against cellular damage .

- Antimicrobial Activity : Some studies indicate that nitro-containing compounds can exhibit antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound against various pathogens.

Comparison with Similar Compounds

This compound shares structural similarities with other nitro compounds and potassium azides but differs in its specific reactivity and biological applications. The unique combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Main Application | Unique Feature |

|---|---|---|

| Potassium Azide | Explosives | High reactivity |

| Nitrobenzene | Solvent/Intermediate | Toxicity concerns |

| This compound | Nitrification inhibitor | Dual role in agriculture and potential medicine |

Propiedades

IUPAC Name |

potassium;nitromethylidene(dioxido)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN2O4.K/c4-2(5)1-3(6)7;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJQVQNYXPKSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

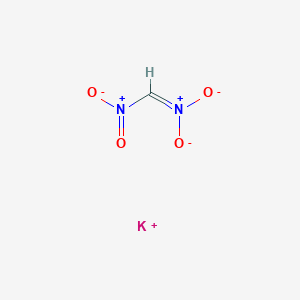

C(=[N+]([O-])[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[N+](/[O-])\[O-])\[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHKN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702410 | |

| Record name | PUBCHEM_53440180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32617-22-4 | |

| Record name | PUBCHEM_53440180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.